5-ethynyl-2,3-dihydro-1H-indene
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Overview
Description
5-Ethynyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H10 It is a derivative of indene, featuring an ethynyl group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of indene with an ethynylating agent under controlled conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, where indene is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the ethynyl group.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, such as 5-ethyl-2,3-dihydro-1H-indene, and oxygenated compounds like this compound-1-ol.
Scientific Research Applications
5-Ethynyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-ethynyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the nature of the derivatives and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 5-ethynyl-2,3-dihydro-1H-indene, lacking the ethynyl group.
5-Methyl-2,3-dihydro-1H-indene: A similar compound with a methyl group instead of an ethynyl group.
5-Phenyl-2,3-dihydro-1H-indene: Another derivative with a phenyl group.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
Properties
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-6-7-10-4-3-5-11(10)8-9/h1,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVASHYUPQHESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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